molecular formula C37H65N9O9 B14261209 Lys-Val-Leu-Pro-Val-Pro-Gln CAS No. 178913-61-6

Lys-Val-Leu-Pro-Val-Pro-Gln

Cat. No.: B14261209
CAS No.: 178913-61-6
M. Wt: 780.0 g/mol
InChI Key: HJYMFKIKNPNGPA-YYLRFZLMSA-N
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Description

Lys-Val-Leu-Pro-Val-Pro-Gln is a peptide composed of seven amino acids: lysine, valine, leucine, proline, valine, proline, and glutamine. Peptides like this compound are essential in various biological processes and have significant potential in therapeutic applications due to their bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-Val-Leu-Pro-Val-Pro-Gln can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Lys-Val-Leu-Pro-Val-Pro-Gln can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as acylating or alkylating agents, can be used to modify specific amino acid residues.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Lys-Val-Leu-Pro-Val-Pro-Gln has several scientific research applications, including:

    Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and function.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties due to its ability to inhibit angiotensin-converting enzyme (ACE).

    Industry: Utilized in the development of functional foods and nutraceuticals with health benefits.

Mechanism of Action

The mechanism by which Lys-Val-Leu-Pro-Val-Pro-Gln exerts its effects involves its interaction with specific molecular targets. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The peptide’s structure allows it to form hydrogen bonds and electrostatic interactions with the enzyme, stabilizing the inhibitory complex.

Comparison with Similar Compounds

Similar Compounds

  • Ala-Leu-Gly-Pro-Gln-Phe-Tyr
  • Lys-Val-Pro-Pro-Lys-Ala
  • Leu-Ala-Pro-Pro-Thr-Met
  • Glu-Val-Leu-Ile-Gln
  • Glu-His-Pro-Val-Leu

Uniqueness

Lys-Val-Leu-Pro-Val-Pro-Gln is unique due to its specific sequence and the presence of proline residues, which confer structural rigidity and influence its biological activity. Compared to similar peptides, it may exhibit distinct binding affinities and inhibitory effects on enzymes like ACE, making it a valuable candidate for therapeutic applications.

Properties

CAS No.

178913-61-6

Molecular Formula

C37H65N9O9

Molecular Weight

780.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C37H65N9O9/c1-20(2)19-25(42-34(51)29(21(3)4)43-31(48)23(39)11-7-8-16-38)35(52)45-17-9-13-27(45)33(50)44-30(22(5)6)36(53)46-18-10-12-26(46)32(49)41-24(37(54)55)14-15-28(40)47/h20-27,29-30H,7-19,38-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,51)(H,43,48)(H,44,50)(H,54,55)/t23-,24-,25-,26-,27-,29-,30-/m0/s1

InChI Key

HJYMFKIKNPNGPA-YYLRFZLMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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